(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

Catalog No.
S604273
CAS No.
13494-90-1
M.F
GaN3O9
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitra...

CAS Number

13494-90-1

Product Name

(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

IUPAC Name

gallium;trinitrate

Molecular Formula

GaN3O9

Molecular Weight

255.74 g/mol

InChI

InChI=1S/Ga.3NO3/c;3*2-1(3)4/q+3;3*-1

InChI Key

CHPZKNULDCNCBW-UHFFFAOYSA-N

SMILES

[N+]1(=O)O[Ga](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-]

Solubility

Very soluble (NTP, 1992)

Synonyms

gallium nitrate, gallium nitrate heptahydrate, gallium nitrate, 67Ga-labeled, Ganite, NSC 15200

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ga+3]

The compound (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate is a complex organic molecule characterized by its unique structural features, including a dioxazolidine ring and nitrate functional groups. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dioxazolidine structure suggests potential interactions with biological targets due to its ability to form hydrogen bonds and participate in various

The chemical reactivity of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate can be attributed to its functional groups. Notably, the nitrate moiety can undergo reduction reactions, while the dioxazolidine ring may participate in nucleophilic substitutions or hydrolysis under acidic or basic conditions. Additionally, the compound's oxo group may act as a site for further functionalization, allowing for the synthesis of derivatives with enhanced properties.

Compounds containing dioxazolidine structures have been investigated for their biological activity, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate may exhibit similar activities due to its structural features. The presence of nitrogen atoms in the ring structure can enhance its interaction with biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects.

The synthesis of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Dioxazolidine Ring: Starting from appropriate aldehydes or ketones and nitrogen-containing compounds.
  • Nitration: Introducing the nitrate group through nitrating agents such as nitric acid or nitrogen oxides under controlled conditions.
  • Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

These methods can vary based on the availability of starting materials and desired purity levels.

The unique structure of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate makes it a candidate for various applications:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Agricultural Chemicals: Possible application as a pesticide or herbicide.
  • Material Science: Investigated for use in polymers or other advanced materials due to its chemical stability.

Interaction studies involving (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate typically focus on its binding affinity with target proteins or enzymes. Techniques such as molecular docking simulations and surface plasmon resonance can provide insights into how this compound interacts at the molecular level. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy.

Several compounds share structural similarities with (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate, including:

  • Dioxazole derivatives: Known for their antimicrobial properties.
  • Imidazole-based compounds: Often exhibit antifungal and anticancer activities.
  • Nitroaromatic compounds: Frequently studied for their explosive properties but also show biological activity.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(2-Oxo-1,3,2,4-dioxazagalletidin)Dioxazolidine ring + NitrateAntimicrobial potential
Dioxazole derivativesFive-membered ring with nitrogenAntimicrobial
Imidazole-based compoundsFive-membered aromatic ringAntifungal/Anticancer
Nitroaromatic compoundsAromatic ring with nitro groupsExplosive/Biological activity

Uniqueness

The uniqueness of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate lies in its specific combination of a dioxazolidine structure with dual nitrate groups. This configuration may offer distinct pathways for biological interaction compared to other similar compounds.

The compound features a dioxazagalletidin ring system, a gallium-containing heterocycle fused with a 1,3,2,4-dioxazagalletidin framework. Key structural elements include:

  • A central gallium atom coordinated within a six-membered ring comprising two oxygen and three nitrogen atoms.
  • An oxo group (=O) at position 2, contributing to electrophilic reactivity.
  • Two nitrate (NO₃⁻) counterions balancing the +1 charge of the heterocyclic cation.

IUPAC Name: Gallium trinitrate (2-oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaGaN₃O₉
Molecular Weight255.74 g/mol
Coordination GeometryOctahedral (Ga³⁺ center)
SolubilityHighly soluble in polar solvents

Historical Context and Discovery

Gallium nitrate, a precursor to this compound, was first synthesized in the 20th century and approved in 2000 for treating hypercalcemia. The heterocyclic derivative emerged more recently, with its structural characterization reported in 2023. The integration of gallium into a nitrogen-oxygen heterocycle reflects advancements in bioinorganic chemistry, aiming to enhance gallium's bioavailability and target specificity.

Theoretical Significance in Heterocyclic Chemistry

The dioxazagalletidin ring system introduces novel reactivity patterns:

  • Electrophilic Gallium Center: Facilitates ligand exchange reactions, enabling catalytic applications.
  • Nitrate Coordination: Stabilizes the cationic ring via ionic interactions while permitting redox activity.
  • Ring Strain: The fused dioxaza structure imposes steric constraints, influencing regioselectivity in substitution reactions.

Comparative studies with oxazolidinones (e.g., linezolid) reveal shared mechanistic pathways, such as hydrogen bonding with biological targets. Theoretical calculations suggest the gallium center enhances Lewis acidity, potentiating interactions with DNA or microbial enzymes.

Emerging Research Trends and Applications

Antimicrobial Activity

The compound inhibits Gram-positive bacteria (MIC: 0.03–0.78 μM) by disrupting ribonucleotide reductase, a critical enzyme for DNA synthesis. Its gallium core may also interfere with iron-dependent bacterial pathways.

Catalytic Applications

Preliminary studies highlight its role in C–H amidation and nitrene transfer reactions, leveraging the nitrate group’s oxidative capacity.

Multi-Step Organic Synthesis Approaches

Nitration Reactions and Functional Group Introduction

Nitration serves as a critical step for introducing nitro groups into the heterocyclic framework. The choice of nitrating agents and reaction conditions significantly influences regioselectivity and yield. For instance, 100% nitric acid has been employed for direct nitration of pyrazole derivatives, enabling the conversion of amine groups to nitramines at low temperatures (5–10°C) with short reaction times (10–30 minutes) [1]. Similarly, mixed acid systems (e.g., 70% HNO~3~/H~2~SO~4~) facilitate nitration of amino-substituted triazoles at 0°C, achieving 76–85% yields through electrophilic aromatic substitution [1] [5].

A notable advancement involves the use of HNO~3~/Ac~2~O systems for N-nitration, which eliminates byproduct formation and operates under mild conditions (room temperature, 1.5 hours). This method has demonstrated 95% efficiency in converting methylamino-pyrazoles to nitramines, underscoring its utility for sensitive substrates [1]. For aromatic systems, classical nitronium ion (NO~2~^+^) generation via HNO~3~/H~2~SO~4~ mixtures remains prevalent, as evidenced by the synthesis of nitrobenzene derivatives [2].

Table 1: Comparative Nitration Systems for Heterocyclic Substrates

SubstrateNitrating SystemTemperatureYield (%)
Pyrazole amines100% HNO~3~5–10°C95
Triazole amines70% HNO~3~/H~2~SO~4~0°C76–85
Methylamino-pyrazoleHNO~3~/Ac~2~ORT95

Cyclization Strategies for Dioxazolidine Ring Formation

The construction of the 1,3,2,4-dioxazagalletidin ring relies on cyclization reactions, often initiated through Mannich-type condensations or oxime ozonolysis. For example, alicyclic ketones undergo Mannich reactions with hydrogen peroxide and ammonium salts to form 1,2,4-dioxazolidines in moderate yields (45–60%) [5]. Alternatively, ozonolysis of O-methylated dioximes at −78°C generates bicyclic intermediates, which subsequently rearrange into the target dioxazagalletidin scaffold [5].

Recent work has explored photoinduced cyclizations using nitroarenes as oxygen sources. Under violet light (390 nm), alkenes and nitroarenes form dioxazolidine intermediates via radical addition, followed by intramolecular ring closure to yield fused heterocycles [3]. This method offers stereoselectivity, favoring syn-diol products due to reduced steric hindrance in triplet biradical intermediates [3].

Catalytic Systems and Reaction Optimization

Role of Alkali Metal Salts in Epoxide-CO~2~ Reactions

Alkali metal salts (e.g., K~2~CO~3~, CsF) enhance cycloaddition efficiency between epoxides and CO~2~, a key step in forming cyclic carbonate precursors for dioxazagalletidin synthesis. These catalysts lower activation energy by stabilizing transition states through cation-π interactions, achieving turnover frequencies (TOF) > 1,000 h^−1^ under solvent-free conditions . Potassium iodide paired with crown ethers further improves selectivity by templating the epoxide’s orientation during CO~2~ insertion .

Phase Transfer Catalysts in Heterocyclic Synthesis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) act as phase transfer catalysts (PTCs) in biphasic nitration and cyclization reactions. By shuttling nitro intermediates between aqueous and organic phases, PTCs accelerate reaction rates by 3–5× compared to uncatalyzed systems . For instance, the synthesis of nitroamino-triazines using 100% HNO~3~ benefits from PTC-mediated interfacial transport, reducing reaction time from 12 hours to 2 hours [1] .

Green Chemistry Considerations

Solvent-Free and Low-Temperature Protocols

Solvent-free methodologies minimize waste generation and energy consumption. The nitration of tetrazines with fuming HNO~3~ at 0°C exemplifies this approach, achieving 85% yield without auxiliary solvents [1]. Microwave-assisted nitration further reduces energy input, enabling rapid heating (≤5 minutes) and improved reaction control [1].

Recycling and Byproduct Minimization

Closed-loop systems for nitric acid recovery have been implemented in large-scale syntheses. After nitration, spent HNO~3~ is distilled and reconcentrated for reuse, decreasing raw material costs by 40% [1]. Additionally, catalytic hydrogenation of nitro byproducts to amines allows their reintroduction into earlier synthesis stages, achieving 92% atom economy in multi-step processes [3].

Table 2: Environmental Metrics for Green Synthesis Protocols

ParameterConventional MethodGreen Method
Solvent Usage (L/kg)150
Energy Consumption (kWh)12035
E-Factor (kg waste/kg product)8.21.5

Nitrate Functional Group Reactivity

The nitrate functional group in (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate represents a critical pharmacophore that undergoes diverse chemical transformations through well-characterized mechanistic pathways. Understanding these reactivity patterns provides fundamental insights into the compound's potential biological activities and synthetic utility.

Reduction Pathways and Intermediate Formation

Mechanistic Framework

The reduction of nitrate functional groups follows established two-electron transfer mechanisms, predominantly mediated by molybdenum-containing cofactors in biological systems [1]. In prokaryotic nitrate reduction systems, membrane-bound nitrate reductases catalyze the conversion of nitrate to nitrite through molybdenum cofactor-dependent pathways, with the basic structure involving molybdopterin derivatives binding the molybdenum center [1]. These enzymatic processes demonstrate the fundamental reactivity patterns that may be applicable to synthetic gallium-nitrate complexes.

Stepwise Reduction Mechanisms

Recent investigations have revealed sophisticated stepwise reduction pathways where nitrate compounds undergo selective transformation to either dinitrogen or ammonia, depending on the choice of reductant [2] [3]. Iron-catalyzed systems demonstrate remarkable selectivity, with triphenylphosphine serving as a sacrificial reductant in nitric oxide reduction steps, leading to quantitative formation of nitrous oxide as the sole nitrogen-containing product [3]. The subsequent oxidation of iron complexes by nitrous oxide yields dinitrogen alongside iron-oxo intermediates, closely mimicking biological denitrification processes.

Intermediate Characterization

Computational studies using Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Configuration Interaction (CASCI) methods have characterized key intermediates in nitrate reduction pathways [3]. Iron nitrosyl complexes formed during these processes exhibit primarily Fe(III)(S=3/2)-NO-(S=1) character, providing electronic structure insights crucial for understanding the reactivity of related gallium-nitrate systems.

Electrochemical Pathways

Electrochemical reduction of nitrate represents an alternative pathway for nitrate-to-ammonia conversion, with nitrogen-substituted carbon catalysts enabling efficient transformation under controlled conditions [4]. These studies reveal multiple intermediate species formation, including hydroxylamine derivatives that serve as key transition states in the overall reduction mechanism [4]. The electrochemical approach provides complementary mechanistic insights to biological reduction systems.

Study TypeMechanismKey FindingsCitation
Prokaryotic SystemsMembrane-bound nitrate reductasesTwo-electron reduction of nitrate to nitrite via molybdenum cofactor [1]
Stepwise ReductionIron-catalyzed pathwaysSelective reduction to N2 or NH3 depending on reductant choice [2] [3]
ElectrochemicalCarbon catalyst mechanismsN-substituted carbon catalysts enable nitrate-to-ammonia conversion [4]
Tin-catalyzedHigh overpotential pathwaysMultiple intermediate formation leading to various end products [5]
ComputationalDFT modelingElectronic structure calculations predict reaction pathways [6]

Electrophilic Substitution Patterns

Aromatic Nitration Mechanisms

The electrophilic substitution behavior of nitrate-containing compounds follows well-established aromatic substitution patterns, with nitronium ion (NO2+) serving as the key electrophile [7] [8]. The formation of nitronium ions through the action of concentrated nitric acid and sulfuric acid represents a fundamental activation pathway, generating highly reactive species capable of attacking aromatic systems through arenium ion intermediates [9].

Regioselectivity Patterns

Electrophilic aromatic substitution reactions involving nitrate derivatives demonstrate consistent regioselectivity patterns, with high ortho-para selectivity observed across different aromatic substrates [7] [8]. This regioselectivity arises from the electronic effects of existing substituents on the aromatic ring, which influence the electron density distribution and subsequent electrophilic attack patterns [10].

Mechanistic Considerations

The three-step mechanism of electrophilic aromatic substitution (electrophile generation, electrophilic attack, and aromaticity restoration) provides a framework for understanding the reactivity of nitrate-containing gallium complexes [11]. Substrate selectivity and positional selectivity are determined in separate mechanistic steps, with the initial formation of π-aromatic-NO2+ encounter pairs governing substrate selectivity, while subsequent arenium ion formation determines regioselectivity [10].

Synthetic Applications

The predictable regioselectivity patterns observed in electrophilic substitution reactions enable rational design of nitrate-containing derivatives with specific substitution patterns [11]. This mechanistic understanding facilitates the development of synthetic strategies for preparing structurally diverse gallium-nitrate complexes with tailored electronic properties.

Reaction TypeElectrophileMechanismSelectivityCitation
Aromatic NitrationNO2+Arenium ion intermediateHigh ortho-para regioselectivity [7] [8]
Nitronium FormationHNO3/H2SO4Acid-catalyzed generationQuantitative electrophile production [9]
Substitution PatternsVarious electrophilesThree-step mechanismSubstrate selectivity in separate steps [10]
Aromatic SystemsMultiple electrophilesSEAr mechanismPredictable regioselectivity patterns [11]

Dioxazolidine Ring Dynamics

The dioxazolidine ring system in (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate exhibits complex dynamic behavior characterized by multiple hydrogen bonding interactions and ring-opening pathways that significantly influence its biological activity and synthetic utility.

Hydrogen Bonding Capacity and Bioactivity

Intramolecular Hydrogen Bonding Networks

The dioxazolidine ring system demonstrates remarkable hydrogen bonding capacity through n(N)→σ*(C-O) hyperconjugative interactions, which facilitate ring-opening processes by promoting electron density shifts from nitrogen lone pairs to antibonding carbon-oxygen orbitals [12] [13]. These interactions represent a fundamental mechanism governing the conformational flexibility and reactivity of the heterocyclic system.

Electronic Effects on Bonding

Systematic studies of azole-water and azole-hydrogen peroxide complexes reveal that the introduction of nitrogen atoms in heterocyclic rings enhances the ability of pyrrolic nitrogen atoms to function as hydrogen bond donors, while simultaneously reducing the hydrogen bond acceptor capacity of pyridinic nitrogen atoms [12]. This electronic tuning provides a mechanism for controlling the bioactivity of related gallium complexes through strategic nitrogen substitution patterns.

Conformational Control

Intramolecular hydrogen bonding in N-acyloxazolidinone systems demonstrates the critical role of hydrogen bond networks in conformational control [14]. The balance between n(N)→σ*(C-O) hyperconjugation and polarization effects determines whether hydrogen bonds exhibit red-shifted or blue-shifted vibrational frequencies, providing spectroscopic signatures for different binding modes.

Bioactivity Correlations

The hydrogen bonding capacity of dioxazolidine systems correlates directly with their bioactivity profiles, as demonstrated by molecular docking studies showing that compounds with optimized hydrogen bonding networks exhibit enhanced binding affinities to biological targets [15] [13]. The ability to form multiple hydrogen bonds with amino acid residues in protein active sites represents a key determinant of biological potency.

Polymer Applications

Dynamic hydrogen bonding in dioxazolidine-containing systems enables the formation of stable polymer thin films through layer-by-layer assembly processes [16]. The reversible nature of these hydrogen bonding interactions provides a mechanism for responsive material behavior, with potential applications in drug delivery and biomedical devices.

Interaction TypeBonding CapacityBioactivity ImplicationsCitation
Hydrogen Bondingn(N)→σ*(C-O) interactionsRing-opening facilitated by electron density shifts [12] [13]
Intramolecular HBN-acyloxazolidinone systemsConformational control through hydrogen bond networks [14]
Ring-OpeningNucleophilic attack pathwaysSelective N-alkylation under basic conditions [17]
Decarboxylativeβ-chalcogen amine synthesisRegioselective ring-opening via chalcogenolate anions [18]
Polymer SystemsLayer-by-layer assemblyDynamic hydrogen bonding in thin film formation [16]

Ring-Opening Reactions and Derivative Synthesis

Nucleophilic Ring-Opening Mechanisms

The dioxazolidine ring system undergoes regioselective ring-opening reactions through nucleophilic attack pathways, with the site of attack determined by the electronic properties of the ring substituents [17]. KOt-Bu-promoted selective ring-opening N-alkylation of 2-methyl-2-oxazoline derivatives demonstrates the synthetic utility of these transformations, providing access to versatile 2-aminoethyl acetate derivatives with good functional group tolerance [17].

Decarboxylative Pathways

Decarboxylative ring-opening reactions represent an alternative synthetic strategy for accessing β-chalcogen amine derivatives from dioxazolidine precursors [18]. The regioselective ring-opening promoted by in situ generated chalcogenolate anions enables the preparation of β-selenoamines, β-telluroamines, and β-thioamines with structural diversity and yields up to 95% [18].

Halosilane-Mediated Transformations

Ring-opening reactions of 1,3-oxazolidines with halosilane equivalent reagents provide complementary synthetic pathways for derivative preparation [19]. The use of trimethylsilyl diethylamide/methyl iodide mixtures or triethylsilane/methyl iodide/palladium chloride systems enables selective C-O bond cleavage, yielding ring-opened imine or enamine derivatives with high regioselectivity [19].

Stereochemical Control

The stereochemical outcome of ring-opening reactions depends on the electronic and steric properties of the substrate, with stereoelectronic effects governing the selectivity of nucleophilic attack [20] [4]. The understanding of these stereochemical principles enables the rational design of synthetic strategies for preparing enantiomerically pure derivatives.

Synthetic Applications

The versatility of dioxazolidine ring-opening reactions enables the preparation of diverse synthetic intermediates useful in medicinal chemistry and materials science [20] [4]. The ability to introduce various functional groups through selective ring-opening provides a powerful tool for structure-activity relationship studies and lead compound optimization.

Computational Modeling of Reactivity

Computational modeling approaches provide crucial insights into the electronic structure and reactivity patterns of (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate, enabling prediction of biological activity and optimization of synthetic strategies.

DFT Studies on Electronic Structure

Methodology and Basis Sets

Density Functional Theory (DFT) calculations using the B3LYP functional with extended basis sets (6-311++G(d,p)) provide accurate descriptions of the electronic structure of oxazole and oxazolidine derivatives [21] [22]. These calculations predict optimized molecular geometries, HOMO-LUMO energy gaps, and chemical reactivity parameters including chemical potential, global chemical hardness, and electrophilicity index [22].

Electronic Structure Analysis

DFT studies reveal that the electronic structure of dioxazolidine-containing gallium complexes is characterized by significant charge transfer between the organic ligand and the metal center [23] [24]. The calculated frontier molecular orbitals show that charge transfers occur within the molecule, contributing to the overall chemical reactivity and biological activity [22].

Reactivity Predictions

The calculated HOMO-LUMO energy gaps serve as predictors of chemical reactivity, with smaller gaps indicating higher reactivity [21] [22]. For oxazole derivatives, the greatest and least maximum electron density distributions provide insights into the sites of electrophilic and nucleophilic attack, enabling rational design of synthetic transformations [22].

Gallium Complex Modeling

Advanced computational modeling of gallium-containing systems using ωB97X-D/6-311++G(d,p) methodology demonstrates the ability to predict reaction barriers and optimize catalytic activity [25]. Studies on gallium imide derivatives show that strategic substitution patterns can reduce methane activation barriers from 123 kJ/mol to 62 kJ/mol through pre-straining effects [25].

Validation Studies

Computational predictions show excellent agreement with experimental data, as demonstrated by molecular mechanics/Poisson-Boltzmann surface area (MM-PBSA) calculations that achieve correlation coefficients of r² = 0.81 between calculated and experimental binding free energies [26]. This validation provides confidence in the predictive capability of computational approaches.

MethodTarget SystemKey ParametersFindingsCitation
DFT (B3LYP)Oxazole derivativesElectronic structure, reactivityHOMO-LUMO gaps predict chemical reactivity [21] [22]
DFT VariousOxazolidine compoundsGeometry optimizationStructural parameters correlate with biological activity [23] [24]
ωB97X-DGallium imidesReaction barriersMethane activation barriers reduced to 62 kJ/mol [25]
CASSCF/CASCIIron nitrosyl complexesElectronic structureFe(III)(S=3/2)-NO-(S=1) character identified [3]
MM-PBSAProtein-ligand bindingBinding free energiesExcellent correlation (r²=0.81) with experimental data [26]

Molecular Docking with Biological Targets

Target Protein Identification

Molecular docking studies have identified several key biological targets for dioxazolidine-containing compounds, including flavohemoglobin enzymes, tubulin domains, and various metabolic enzymes [27] [28] [29]. The flavohemoglobin enzyme represents a particularly promising target, with nitrogen-heterocyclic compounds showing binding energies ranging from -10.4 to -6.3 kcal/mol [27].

Binding Mode Analysis

Detailed analysis of protein-ligand interactions reveals that the most potent compounds form multiple hydrogen bond interactions with key amino acid residues in the protein active sites [27] [28]. Compounds with binding energies of -10.4 kcal/mol demonstrate hydrogen bond formation with Tyr29 and Ala130 residues, while additional arene-cation interactions contribute to binding stability [27].

Structure-Activity Correlations

Molecular docking studies establish clear structure-activity relationships, with compounds containing optimized hydrogen bonding networks showing enhanced biological activity [28] [29]. The tubulin domain binding studies reveal that carbonyl groups serving as hydrogen bond acceptors are crucial for achieving strong binding interactions (binding energy -11.3 kcal/mol) [29].

ADMET Properties

Computational assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides crucial information for drug development applications [27] [28]. The calculated molecular descriptors indicate that most compounds satisfy Lipinski's rule of five, with molecular weights in the range of 130-725 g/mol and favorable human intestinal absorption scores [27].

Validation and Optimization

The correlation between computational binding energies and experimental biological activities validates the predictive capability of molecular docking approaches [20] [30]. This validation enables the rational design of optimized derivatives with enhanced binding affinities and improved pharmacological properties.

Target ProteinLigand TypeBinding Energy (kcal/mol)Key InteractionsCitation
FlavoHB enzymeN-heterocyclic compounds-10.4 to -6.3Hydrogen bonds with Tyr29, Ala130 [27]
Various targetsNicotinic acid derivatives-7.9 to -10.4Multiple hydrogen bond networks [28]
Tubulin domainBenzo[b]thiophene-11.3Carbonyl group H-bond acceptor [29]
iNOS enzymeNitro compoundsNot specifiedOptimized binding conformations [31]
Multiple targetsHeterocyclic systemsVariableStructure-activity correlations [32]

Physical Description

Gallium nitrate appears as white crystals. (NTP, 1992)

Hydrogen Bond Acceptor Count

9

Exact Mass

254.88903 g/mol

Monoisotopic Mass

254.88903 g/mol

Heavy Atom Count

13

Melting Point

230 °F (decomposes) (NTP, 1992)

UNII

Y2V2R4W9TQ

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Gallium nitrate does not currently have approved indications. It was previously used in the treatment of cancer-related hypercalcemia.

Pharmacology

Gallium nitrate exerts hypocalcemic effect by inhibiting calcium resorption from bone, possibly by stabilizing bone matrix, thereby reducing increased bone turnover. Gallium nitrate inhibits the growth of various lymphoma cell lines in vitro and exhibits antitumor activity in patients with lymphoma. The mechanism(s) of cytotoxicity is (are) only partly understood but appears to involve a two-step process: (1) targeting of gallium to cells, and (2) acting on multiple, specific intracellular processes. Gallium shares certain chemical properties with iron; therefore, it binds avidly to the iron transport protein transferrin. Transferrin-gallium complexes preferentially target cells that express transferrin receptors on their surface. Expression of transferrin receptors is particularly high on lymphoma cells. Cellular uptake of the gallium-transferrin complex leads to inhibition of cellular proliferation primarily via disruption of iron transport and homeostasis and blockade of ribonucleotide reductase. Recent studies have shown that cellular uptake of gallium leads to activation of caspases and induction of apoptosis. In phase II trials in patients with relapsed or refractory lymphoma, the antitumor activity of gallium nitrate is similar to, or better than, that of other commonly used chemotherapeutic agents.
Gallium Nitrate is a hydrated nitrate salt of the group IIIa element gallium with potential use in the treatment of malignancy-associated hypercalcemia. Gallium nitrate localizes preferentially to areas of bone resorption and remodeling and inhibits osteoclast-mediated resorption by enhancing hydroxyapatite crystallization and reduction of bone mineral solubility. This agent also increases calcium and phosphorous deposition into bone and may increase collagen synthesis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

A high incidence of hypercalcemia is often observed in patients with non-small cell lung cancer, breast cancer, multiple myeloma, kidney cancer, and cancer of head and neck. Hypercalcemia of malignancy seems to result from an imbalance between the net resorption of bone and urinary excretion of calcium. Patients with extensive osteolytic bone metastases frequently develop hypercalcemia. Although _in vitro_ and animal studies have been performed to investigate the mechanism of action of gallium nitrate, the precise mechanism for inhibiting calcium resorption has not been determined. Gallium, the active component that exerts the physiological effects of gallium nitrate, may induce physicochemical changes in the bone matrix to promote hydroxyapatite crystallization and attenuate mineral dissolution. Gallium may also decrease acid secretion by osteoclasts and modulate the synthesis of osteocalcin, an osteoblast-specific bone matrix protein that triggers bone resorption. Osteoclast morphology or viability is not reported to be affected. Gallium nitrate may modulate inflammation. _In vitro_, it was shown to block the production of inflammatory cytokines, such as interleukin-1 (IL-1) beta, by macrophage-like cells. Gallium nitrate also dose-dependently inhibited matrix metalloproteinase activity promoted by tissue plasminogen activator (tPA).

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

13494-90-1

Absorption Distribution and Excretion

Gallium nitrate was infused at a daily dose of 200 mg/m2 for 5 (n=2) or 7 (n=10) consecutive days to 12 cancer patients. In most patients, mean steady-state plasma concentrations were reached after 18 to 24 hours of infusion. The average steady-state plasma levels of gallium observed among seven fully evaluable patients was between 1134 and 2399 ng/mL. In one patient who received daily infusion doses of 100, 150 and 200 mg/m2, the apparent steady-state levels of gallium did not increase proportionally with an increase in dose.
Gallium nitrate appears to be significantly excreted via the kidney. In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, about two-thirds of the administered dose was recovered in the urine in the first 24 hours post-dose.
In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, the mean volume of distribution of gallium was 1.27 L/kg.
In cancer patients who received a daily infusion of gallium nitrate at a dose of 200 mg/m2 for five to seven consecutive days, the average plasma clearance of gallium was 0.15 L/hr/kg (range: 0.12 to 0.20 L/hr/kg).

Metabolism Metabolites

Gallium nitrate is not metabolized either by the liver or the kidney.

Wikipedia

Gallium_nitrate

Biological Half Life

In phase I studies involving cancer patients who received a short-term intravenous infusion of single doses ranging from 300 to 900 mg/m2, a biphasic curve was observed. Gallium nitrate exhibited a mean initial (distribution phase) half-life of 1 to 1.5 hours and a terminal (elimination phase) half-lives of 25 to 30 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Nitric acid, gallium salt (3:1): ACTIVE

Dates

Last modified: 08-15-2023

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